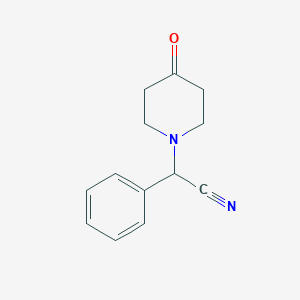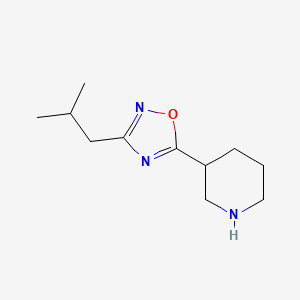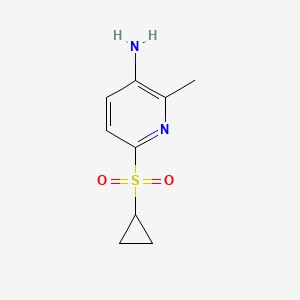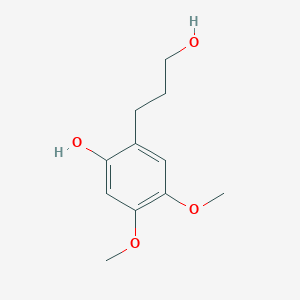![molecular formula C13H14N2O B11889853 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method involves the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under specific conditions . Another approach includes the alkylation or acylation of secondary amines using alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the phenol group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act on microbial enzymes to exert its antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features.
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Shares the imidazo[1,2-a]pyridine core but with different substituents.
Uniqueness
4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is unique due to its specific combination of the imidazo[1,2-a]pyridine core and phenol group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C13H14N2O/c16-11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h4-7,9,16H,1-3,8H2 |
Clave InChI |
CFBXGJOMFWINRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=NC=C2C3=CC=C(C=C3)O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)






![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)



